3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one
Description
Properties
IUPAC Name |
3-hydroxy-8-methoxy-4-methylbenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-8-13(16)6-5-11-10-4-3-9(18-2)7-12(10)15(17)19-14(8)11/h3-7,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUIWSFQSGCBEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one typically involves a multi-step process starting from salicylaldehydes and α,β-unsaturated carbonyl compounds . One common method includes the following steps:
Condensation Reaction: Salicylaldehyde reacts with an α,β-unsaturated carbonyl compound to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the chromene core.
Functionalization: The chromene core is further functionalized by introducing hydroxy, methoxy, and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce a dihydrochromene compound.
Scientific Research Applications
Chemical Properties and Structure
3-Hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one has the molecular formula and a molecular weight of approximately 256.25 g/mol. The structure features a chromene backbone, characterized by a fused benzene and pyran ring system, with hydroxyl, methoxy, and methyl substituents that enhance its chemical reactivity and biological properties .
Biological Activities
This compound exhibits several notable biological activities:
- Antioxidant Properties : It has been shown to possess significant antioxidant capabilities, which can help mitigate oxidative stress in cells.
- Phosphodiesterase Inhibition : Research indicates that it acts as an inhibitor of phosphodiesterase II (PDE2), which is implicated in various signaling pathways related to inflammation and cancer .
- Metal Ion Interaction : The compound has been studied for its ability to interact with metal ions, particularly Iron (III), suggesting potential applications as a fluorescent probe for cellular imaging .
Pharmacological Applications
The pharmacological applications of this compound are expanding due to its biological activities:
- Anti-Cancer Activity : Studies have demonstrated its cytotoxic effects against various cancer cell lines, including neuroblastoma and glioblastoma cells. It operates through mechanisms involving apoptosis and cell cycle arrest .
- Neuroprotective Effects : Its antioxidant properties may confer neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Synthetic Applications
The synthesis of this compound can be achieved through various methods involving phenolic compounds. The versatility in synthesis allows for the development of derivatives that may exhibit enhanced biological activities or improved pharmacokinetic profiles .
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals its unique properties:
| Compound Name | Antioxidant Activity | PDE Inhibition | Metal Ion Interaction |
|---|---|---|---|
| This compound | High | Yes | Yes |
| Urolithin B | Moderate | Yes | No |
| 3-Hydroxybenzo[c]chromen-6-one | Low | No | Yes |
This table illustrates the superior antioxidant activity and dual functionality as a PDE inhibitor and metal ion probe of this compound compared to its analogs.
Case Studies
- In Vitro Studies on Cancer Cells : A study conducted on neuroblastoma cells demonstrated that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as an anti-cancer agent. The study utilized various concentrations to assess cytotoxicity and observed notable effects at lower concentrations .
- Fluorescent Imaging : Research involving the compound as a fluorescent probe showed promising results in cellular imaging, particularly for detecting Iron (III) within cells. This application could lead to advancements in diagnostic imaging techniques for diseases associated with metal ion dysregulation .
Mechanism of Action
The mechanism of action of 3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituent type, position, and ring saturation. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Benzo[c]chromen-6-one Derivatives
Physicochemical and Electronic Properties
- Electronic Effects : The electron-donating methoxy group at position 8 could stabilize the lactone ring, whereas the methyl group at position 4 may sterically hinder interactions in enzyme-binding pockets .
Biological Activity
3-Hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one (CAS No. 384361-28-8) is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent research findings.
- Molecular Formula : C₁₅H₁₂O₄
- Molecular Weight : 256.25 g/mol
- CAS Number : 384361-28-8
- InChI Key : IGJLBTGXYKPECW-UHFFFAOYSA-N
Synthesis
The synthesis of this compound involves several steps, typically starting from resorcinol and a substituted benzoic acid. The synthetic route often includes reactions with copper sulfate and sodium hydroxide under reflux conditions. For example, one method described involves the reaction of 2-bromobenzoic acid with resorcinol to yield the desired compound through a series of intermediate steps .
Phosphodiesterase Inhibition
One of the key areas of research for this compound is its role as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE2. Studies have shown that derivatives of this compound exhibit varying degrees of inhibition against PDE2, with some compounds demonstrating IC50 values as low as 3.67 µM . This suggests a promising potential for treating conditions associated with PDE dysregulation, such as neurodegenerative diseases.
Neuroprotective Effects
In vitro studies have indicated that this compound can promote neuronal proliferation and protect against corticosterone-induced neurotoxicity in HT-22 cells. Specifically, compound 1f (a derivative) significantly increased cell viability in a dose-dependent manner, suggesting that it may be beneficial in models of neurodegeneration . The protective mechanism appears to be linked to its PDE2 inhibitory activity.
Case Studies and Research Findings
- Cell Viability Study :
- Molecular Docking Studies :
Data Table: Biological Activities of Derivatives
Q & A
Basic Research Questions
Q. What are the standard multi-step synthetic routes for 3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves condensation reactions starting with substituted phenols and ketones. For example, describes a multi-step approach where methoxy and methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation. Optimization strategies include using Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency and controlled temperature gradients (e.g., 60–80°C) to minimize side products . Continuous flow reactors () and high-pressure conditions () are also recommended for industrial-scale reproducibility.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming substituent positions on the benzochromene core. Methoxy groups resonate at δ 3.8–4.0 ppm, while hydroxyl protons appear as broad singlets (δ 9–10 ppm) .
- HPLC-MS : Used to verify purity (>98%) and molecular weight (MW 242.23 g/mol, as per ).
- FTIR : Identifies carbonyl (C=O stretch at ~1650 cm⁻¹) and hydroxyl groups (broad peak at ~3200 cm⁻¹) .
Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) impact solubility and reactivity?
- Methodological Answer : Methoxy groups enhance lipophilicity (logP ~2.5), improving membrane permeability but reducing aqueous solubility. Hydroxy groups increase polarity, making the compound more amenable to derivatization (e.g., glycosylation or esterification). highlights that substituents at the 3- and 8-positions significantly alter fluorescence properties, with methoxy groups stabilizing excited states .
Advanced Research Questions
Q. What mechanistic insights explain the cholinesterase inhibitory activity of 6H-benzo[c]chromen-6-one derivatives?
- Methodological Answer : Studies in reveal that the planar benzochromene core interacts with the catalytic anionic site (CAS) of acetylcholinesterase (AChE), while the 4-methyl group enhances hydrophobic binding. Kinetic assays (e.g., Ellman’s method) show competitive inhibition (Ki ~10–50 µM). Molecular docking simulations (AutoDock Vina) suggest hydrogen bonding between the 3-hydroxy group and Ser203 residues .
Q. How can fluorescence properties of this compound be leveraged for metal ion sensing?
- Methodological Answer : and demonstrate that benzo[c]chromen-6-ones exhibit "turn-on" fluorescence in the presence of Fe³⁺ or Al³⁺ due to chelation-enhanced emission (CHE). For example, 3-hydroxy derivatives show a 5-fold intensity increase at λex = 360 nm/λem = 450 nm upon metal binding. Competitive titration with EDTA confirms specificity .
Q. What strategies resolve contradictions in reported bioactivity data across structurally similar derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines vs. enzyme-based assays). A systematic approach includes:
-
Standardized Protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).
-
SAR Analysis : Compare IC₅₀ values of analogs (Table 1) to identify critical substituents.
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Meta-Analysis : Cross-reference data from (anti-inflammatory) and (AChE inhibition) to prioritize substituents for dual activity .
Table 1 : Structure-Activity Relationships (SAR) of Key Derivatives
Substituent Position Activity (IC₅₀, µM) Target Reference 3-OH, 8-OCH₃, 4-CH₃ 12.5 ± 1.2 AChE 3-OCH₃, 8-OH, 4-CH₃ >50 AChE 3-OH, 8-OCH₃, 4-CF₃ 8.7 ± 0.9 Fe³⁺ Sensor
Q. What advanced synthetic methodologies enable diastereoselective modifications of the benzochromene core?
- Methodological Answer : details domino Michael/Michael/hemiacetalization reactions catalyzed by modular organocatalysts (e.g., thiourea derivatives), achieving >98:2 dr and >99% ee. Oxidation with MnO₂ or IBX yields enantiopure hexahydro derivatives, critical for probing stereospecific biological interactions .
Methodological Best Practices
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) for lab-scale synthesis. For industrial-scale, employ crystallization (ethanol/water) or preparative HPLC .
- Toxicity Screening : Prioritize Ames tests () and zebrafish models to assess acute toxicity (LD₅₀ > 500 mg/kg) before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
